2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide
Description
2-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a carboxamide group (N-cyclopentyl) and at the 2-position with a 1,3-benzothiazole moiety. This structure combines aromatic and heteroaromatic systems, which are critical for interactions with biological targets, particularly in medicinal chemistry. The benzothiazole group is known for its electron-deficient properties and ability to engage in π-π stacking, while the pyridine-carboxamide backbone provides hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-17(20-12-6-1-2-7-12)13-8-5-11-19-16(13)18-21-14-9-3-4-10-15(14)23-18/h3-5,8-12H,1-2,6-7H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAASQFDHPUHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the benzothiazole ring . Industrial production methods often utilize microwave irradiation techniques to achieve higher yields and shorter reaction times .
Chemical Reactions Analysis
2-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Cyclization: Cyclization reactions can be used to form additional ring structures within the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as piperidine, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it useful in biochemical studies.
Medicine: Benzothiazole derivatives, including this compound, have been investigated for their anti-tubercular, anti-cancer, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzothiazole-pyridine hybrids. Key structural analogues and their properties are summarized below:
Key Findings:
Bioactivity Profile: The target compound’s cyclopentyl group distinguishes it from nicotinamide derivatives (e.g., ), which feature thiazolidinone rings linked to substituted phenyl/furan groups. This substitution likely enhances lipophilicity, improving membrane permeability . Compared to thiazolidinone-containing analogues (), the absence of a sulfur-rich thiazolidinone ring in the target compound may reduce metabolic instability but could limit interactions with bacterial or fungal targets, explaining its focus on anticancer applications .
Synthetic Routes :
- The target compound was synthesized via microwave-assisted methods (as described in ), whereas analogues in and used conventional cycloaddition or condensation reactions. Microwave synthesis improves yield and reduces reaction time, a critical advantage for scalable production.
In contrast, antimicrobial analogues () achieved MIC values comparable to standard drugs (e.g., ciprofloxacin), highlighting the role of the thiazolidinone ring in disrupting microbial cell walls.
Biological Activity
The compound 2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzothiazole moiety, which is known for its biological significance.
Biological Activity Overview
Research indicates that compounds containing the benzothiazole structure often exhibit significant biological activities including:
- Antitumor Activity : Various studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cells.
- Antimicrobial Activity : These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
A study conducted on several benzothiazole derivatives, including our compound of interest, evaluated their effects on human lung cancer cell lines (A549, HCC827, NCI-H358). The findings are summarized in Table 1.
| Compound | Cell Line | IC50 (μM) 2D Assay | IC50 (μM) 3D Assay |
|---|---|---|---|
| This compound | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 | |
| NCI-H358 | Not specified | Not specified |
The compound exhibited lower IC50 values in the 2D assay compared to the 3D assay, indicating a higher efficacy in simpler cellular environments. This suggests potential for further development as an antitumor agent.
Antimicrobial Activity
In addition to antitumor properties, the compound was tested for antimicrobial activity against various bacterial strains. The results indicated notable activity against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
Table 2 summarizes the antimicrobial efficacy based on minimum inhibitory concentration (MIC) values.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings highlight its potential as a therapeutic agent against bacterial infections.
Case Studies
Case studies involving related compounds have illustrated the relevance of benzothiazole derivatives in pharmacology:
- Anticancer Studies : A study on a series of benzothiazole derivatives showed that structural modifications could enhance their cytotoxicity against various cancer cell lines.
- Antimicrobial Efficacy : Research has indicated that benzothiazole derivatives can disrupt bacterial cell walls and inhibit growth through various mechanisms including enzyme inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
